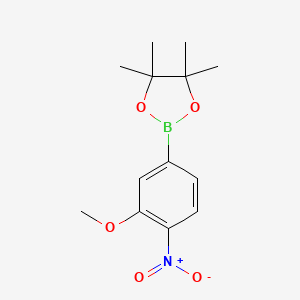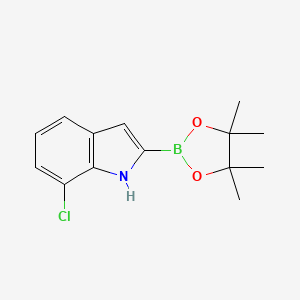
5-(4-Chlorophenyl)-6-hydroxynicotinic acid
Descripción general
Descripción
5-(4-Chlorophenyl)-6-hydroxynicotinic acid is a chemical compound that has not been extensively studied. However, it is related to other compounds that have been researched. For instance, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction1. Another related compound, 5-(4-chlorophenyl)-2-furoic acid, has been synthesized by oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide2.
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid is not directly available in the literature. However, related compounds have been synthesized using various methods. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid3.Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid is not directly available. However, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported and characterized by various spectroscopic techniques1.Chemical Reactions Analysis
Specific chemical reactions involving 5-(4-Chlorophenyl)-6-hydroxynicotinic acid are not directly available in the literature. However, related compounds have been involved in reactions monitored by thin layer chromatography4.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid are not directly available in the literature. However, a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized by various spectroscopic techniques1.Aplicaciones Científicas De Investigación
1. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes: The results also vary depending on the specific biological activity. For example, certain indole derivatives have shown inhibitory activity against influenza A .
2. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
- Methods of Application: The compound was synthesized in six steps starting from 4-chlorobenzoic acid. The final product was then tested for its antiviral activity against TMV .
- Results or Outcomes: The compound displayed reasonably good activity against TMV .
3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
- Methods of Application: The compound was synthesized in six steps starting from 4-chlorobenzoic acid. The final product was then tested for its antiviral activity against TMV .
- Results or Outcomes: The compound displayed reasonably good activity against TMV .
3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
Safety And Hazards
The safety and hazards of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid are not directly available in the literature. However, safety data sheets for related compounds provide general precautions such as avoiding inhalation of dusts, avoiding substance contact, ensuring adequate ventilation, and not getting the substance in eyes, on skin, or on clothing6789.
Direcciones Futuras
The future directions for the study of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid are not directly available in the literature. However, research on related compounds suggests potential areas of interest. For instance, pyranopyrazoles have shown numerous biological activities and have a significant role in agrochemical research due to their fungicidal, bactericidal, and herbicidal properties10. Additionally, the ultrasound-assisted extraction of triterpenoids has been optimized compared to previous methods used11.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWTEUTDIJBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687309 | |
| Record name | 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-6-hydroxynicotinic acid | |
CAS RN |
1262010-75-2 | |
| Record name | 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)



![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)








